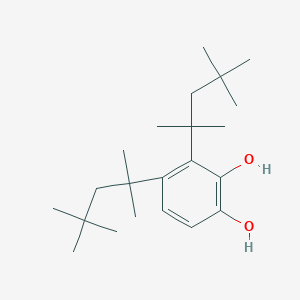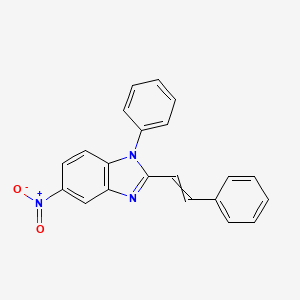![molecular formula C20H29BrO B14253977 Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- CAS No. 184089-58-5](/img/structure/B14253977.png)
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- is an organic compound that belongs to the class of bromobenzenes It features a benzene ring substituted with a bromine atom and a [(2-tridecynyloxy)methyl] group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: Suzuki–Miyaura coupling reactions are often used to form carbon-carbon bonds with this compound.
Common Reagents and Conditions
Bromination: Bromine (Br₂) in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Suitable nucleophiles such as alkoxides or amines.
Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring.
科学的研究の応用
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions . The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects.
類似化合物との比較
Similar Compounds
Benzene, 1-bromo-4-methyl-: Similar structure but with a methyl group instead of the [(2-tridecynyloxy)methyl] group.
Benzene, 1-bromo-4-ethynyl-: Features an ethynyl group instead of the [(2-tridecynyloxy)methyl] group.
Uniqueness
Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]- is unique due to the presence of the [(2-tridecynyloxy)methyl] group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
184089-58-5 |
|---|---|
分子式 |
C20H29BrO |
分子量 |
365.3 g/mol |
IUPAC名 |
1-bromo-4-(tridec-2-ynoxymethyl)benzene |
InChI |
InChI=1S/C20H29BrO/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-18-19-13-15-20(21)16-14-19/h13-16H,2-10,17-18H2,1H3 |
InChIキー |
BQBBCEDNXRXIMS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC#CCOCC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


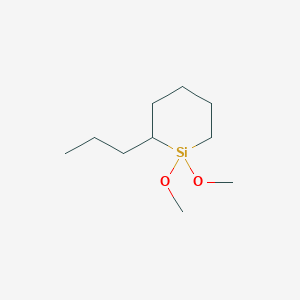
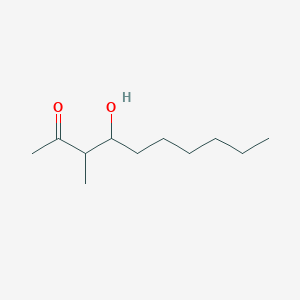
![Trihydroxy-[4-[2-(4-trihydroxysilylphenyl)ethenyl]phenyl]silane](/img/structure/B14253918.png)
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
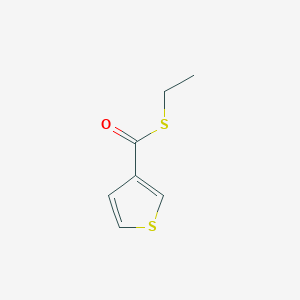

![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)
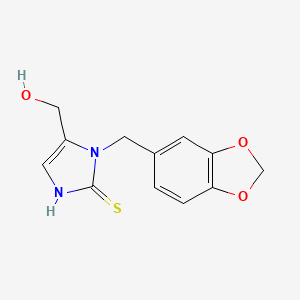
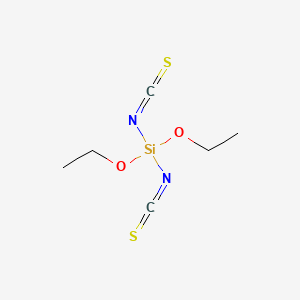
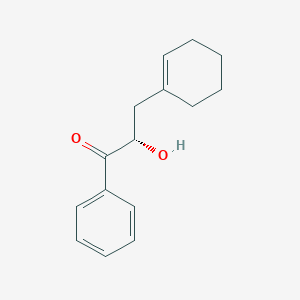
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
